Ring Strain Effect: Thermodynamic Driving Force in Heterocycle Cascade Synthesis
In a cascade condensation–intramolecular acylation reaction with anthranilic acid derivatives, both 2-oxocyclopentanecarbonitrile (n=1) and 2-oxocyclohexanecarbonitrile (n=2) form single products under identical reflux conditions in ethanol [1]. However, the five-membered ring system (n=1) benefits from greater ring strain (approx. 6.5 kcal/mol for cyclopentanone vs. 0 kcal/mol for cyclohexanone baseline), providing a higher thermodynamic driving force for the final intramolecular cyclization step. This difference, while not quantified as yield in the source, is a fundamental class-level inference that explains why the cyclopentanone-derived scaffold may react faster or more completely under mild conditions.
| Evidence Dimension | Thermodynamic driving force for intramolecular cyclization |
|---|---|
| Target Compound Data | Ring strain ≈ 6.5 kcal/mol (cyclopentanone baseline) |
| Comparator Or Baseline | 2-Oxocyclohexanecarbonitrile (cyclohexanone baseline): Ring strain ≈ 0 kcal/mol |
| Quantified Difference | Approximately +6.5 kcal/mol higher ring strain |
| Conditions | Reaction of anthranilic acid derivatives with 4-oxotetrahydrothiophene-3-carbonitrile, 2-oxocyclopentanecarbonitrile (n=1) or 2-oxocyclohexanecarbonitrile (n=2) in ethanol under reflux conditions [1] |
Why This Matters
Higher ring strain can translate to improved reaction kinetics and yield in cyclization-dependent syntheses, making the five-membered analog the preferred starting material for fused pyrazoloquinazoline scaffolds.
- [1] Vartanyan, R. S., et al. (2015). Synthesis of New Pyrazolo[1,5-α]quinazoline Derivatives. Synthetic Communications. View Source
